2-(benzylsulfanyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
Description
2-(Benzylsulfanyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core substituted at position 3 with a pyrazole ring. The benzylsulfanyl group at the ethanone position introduces sulfur-based hydrophobicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-benzylsulfanyl-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-19(14-24-13-15-5-2-1-3-6-15)22-16-7-8-17(22)12-18(11-16)21-10-4-9-20-21/h1-6,9-10,16-18H,7-8,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOBCELBTRKTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CSCC3=CC=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the pyrazolyl group, and the attachment of the benzylthio moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that can be performed under controlled conditions. Flow microreactor systems may be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(benzylsulfanyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Industry: The compound’s unique structure may find use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
BK70965 (CAS 2320896-58-8)
- Structure : Replaces pyrazole with imidazole (3-(1H-imidazol-1-yl) vs. 3-(1H-pyrazol-1-yl)).
- Molecular Formula : C₁₉H₂₃N₃OS vs. C₁₉H₂₂N₄OS (target compound).
1-[3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-2-(1H-pyrrol-1-yl)ethan-1-one (BJ49370)
- Structure : Contains a pyridinyloxy group and pyrrole substituent.
- Molecular Weight : 311.38 vs. ~341.47 (target compound).
Tropifexor (FXR Agonist)
- Structure : Features a benzothiazole-carboxylic acid group and oxazole substituent.
- Pharmacology: Acts as a non-bile acid FXR agonist for treating liver disorders. The target compound’s benzylsulfanyl group lacks the ionizable carboxylic acid, likely reducing solubility but improving lipophilicity .
Pharmacological and Physicochemical Properties
| Compound | Core Structure | Key Substituents | Molecular Weight | Therapeutic Potential |
|---|---|---|---|---|
| Target Compound | 8-azabicyclo[3.2.1]octane | Pyrazole, benzylsulfanyl | ~341.47 | Undisclosed (structural analog) |
| BK70965 | 8-azabicyclo[3.2.1]octane | Imidazole, benzylsulfanyl | 341.47 | Research tool (enzyme modulation) |
| Tropifexor | 8-azabicyclo[3.2.1]octane | Benzothiazole-carboxylic acid, oxazole | 580.53 | FXR agonist (liver diseases) |
| BJ49370 | 8-azabicyclo[3.2.1]octane | Pyridinyloxy, pyrrole | 311.38 | Undisclosed (screening compound) |
- Solubility : The benzylsulfanyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to Tropifexor’s carboxylic acid (logP ~2.8), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Metabolic Stability : Sulfur-containing groups like benzylsulfanyl are prone to oxidative metabolism, whereas Tropifexor’s oxazole and benzothiazole groups may exhibit greater stability .
Patent and Commercial Landscape
Biological Activity
The compound 2-(benzylsulfanyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This paper aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into three main components:
- Benzylsulfanyl group : Contributes to the lipophilicity and potential interaction with biological membranes.
- Pyrazole moiety : Known for a variety of biological activities, including anti-inflammatory and antimicrobial effects.
- Azabicyclo[3.2.1]octane framework : Often associated with central nervous system activity.
The molecular formula is with a molecular weight of approximately 358.46 g/mol.
Antimicrobial Properties
Research indicates that compounds containing the pyrazole structure exhibit significant antimicrobial activity. For instance, pyrazole derivatives have shown effectiveness against various bacteria and fungi. A study highlighted that pyrazole-based compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anti-inflammatory Effects
The presence of the pyrazole ring is also linked to anti-inflammatory properties. Pyrazoles have been documented to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests that our compound may possess similar anti-inflammatory capabilities, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Neuropharmacological Activity
The azabicyclo[3.2.1]octane component is structurally related to known psychoactive substances, indicating potential neuropharmacological effects. Preliminary studies suggest that derivatives may exhibit activity on neurotransmitter systems, particularly through modulation of serotonin and dopamine receptors.
Study 1: Antimicrobial Efficacy
In a laboratory study, a series of pyrazole derivatives were synthesized and tested for their antimicrobial properties. The compound exhibited significant inhibition against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Study 2: Anti-inflammatory Mechanisms
A second study focused on the anti-inflammatory effects of pyrazole compounds in an animal model of induced arthritis. The results indicated that treatment with the compound significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory cytokines in serum .
Research Findings Summary Table
Q & A
Basic: What are the key synthetic steps and purification methods for synthesizing this compound?
Answer:
The synthesis typically involves a multi-step process:
Bicyclic scaffold preparation : Construct the 8-azabicyclo[3.2.1]octane core via [3+2] cycloaddition or ring-closing reactions under controlled temperatures (0–50°C) .
Functionalization : Introduce the pyrazole moiety at the 3-position via nucleophilic substitution or metal-catalyzed coupling (e.g., Pd-mediated cross-coupling) .
Sulfanyl group addition : Attach the benzylsulfanyl group via thiol-alkylation or Michael addition, requiring inert atmospheres (N₂/Ar) .
Purification : Use HPLC with reverse-phase C18 columns (acetonitrile/water gradient) or recrystallization from ethanol/dichloromethane mixtures to achieve >95% purity .
Basic: Which analytical techniques are critical for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole and bicyclic system (e.g., coupling constants for axial vs. equatorial substituents) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ ion matching C₂₀H₂₄N₄OS) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the azabicyclo[3.2.1]octane core .
Intermediate: How do electronic and steric effects of substituents influence reactivity?
Answer:
- Pyrazole ring : Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity at the 1-position, enhancing nucleophilic substitution efficiency .
- Benzylsulfanyl group : Steric bulk at the sulfur atom can hinder access to the bicyclic core, reducing binding affinity in biological assays. Use molecular docking to predict steric clashes .
- Azabicyclo[3.2.1]octane : The rigid structure imposes torsional strain, affecting reaction pathways. Monitor dihedral angles via DFT calculations to optimize reaction conditions .
Advanced: How can conflicting bioactivity data across studies be resolved?
Answer:
Contradictions often arise from:
- Impurity profiles : Validate compound purity (>98%) via orthogonal methods (HPLC, LC-MS) and retest activity .
- Assay conditions : Compare results under standardized protocols (e.g., pH 7.4 buffers, 37°C incubation). For enzyme inhibition, confirm values using isothermal titration calorimetry (ITC) .
- Structural analogs : Synthesize derivatives (e.g., replacing benzylsulfanyl with methylsulfonyl) to isolate structure-activity relationships (SAR) .
Advanced: What strategies optimize reaction yields during scale-up?
Answer:
- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for coupling reactions; optimize ligand ratios to reduce metal leaching .
- Solvent selection : Replace THF with 2-MeTHF for improved boiling points and greener chemistry .
- Temperature gradients : Use flow chemistry for exothermic steps (e.g., thiol-alkylation) to maintain ≤40°C and prevent byproduct formation .
Intermediate: How can computational modeling guide derivative design?
Answer:
- Docking studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases), prioritizing derivatives with lower ΔG values .
- ADMET prediction : Employ SwissADME to assess logP (<3.5), topological polar surface area (TPSA <90 Ų), and cytochrome P450 interactions .
- Conformational analysis : Perform MD simulations (AMBER force field) to evaluate bicyclic core stability in aqueous vs. lipid environments .
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
- Thermal stability : Store at -20°C in amber vials; TGA/DSC analysis shows decomposition onset at 150°C .
- Photostability : UV/Vis exposure (λ = 254 nm) induces sulfanyl group oxidation; add antioxidants (0.1% BHT) to solutions .
- Hydrolytic stability : Susceptible to ester hydrolysis at pH >8.0; use buffered solutions (pH 6.5–7.5) for long-term storage .
Advanced: What experimental designs are robust for SAR studies?
Answer:
- Diverse libraries : Synthesize 20–30 derivatives with systematic substitutions (e.g., benzylsulfanyl → arylthio, alkylthio) .
- Orthogonal assays : Pair enzymatic inhibition (IC₅₀) with cell-based viability assays (MTT) to exclude false positives .
- Control groups : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only groups to normalize data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
